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Compound Focus: Zonisamide

CAS No.: 68291-97-4

Cat. No.: S566431

The core quantitative data on zonisamide's pharmacokinetics are summarized in the table below.

Parameter Description

Primary Metabolic Enzyme Cytochrome P450 3A4 (CYP3A4) [1] [2] [3]

Secondary Metabolic Enzymes CYP2C19, CYP3A5 (minor contributions) [1] [3]

Key Metabolite 2-sulfamoylacetylphenol (SMAP) [1] [4]

Oral Bioavailability >90% (high) [2] [5] [4]

Time to Peak Plasma Concentration 2 to 6 hours (delayed by food) [1] [2] [4]

(Tmax)

Elimination Half-Life 50 to 69 hours (plasma); allows for once-daily dosing [1]
[2] [6]

Time to Steady State Approximately 14 days [1] [2]

Protein Binding Approximately 40% [1] [2] [4]

Route of Elimination Primarily renal (62% in urine, 35% as unchanged drug) [1]

[4]
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Zonisamide's long half-life enables stable, once-daily dosing and facilitates rapid attainment of therapeutic

levels during dose adjustments with CYP3A4 inducers [1] [7].

Drug-Drug Interactions (DDIs)

Zonisamide has a favorable drug interaction profile as it does not induce or inhibit hepatic enzymes,
minimizing its impact on other drugs [1] [2] [7]. However, its own metabolism is affected by drugs that

modulate CYP3A4 activity.

CYP3A4 Inhibitors CYP3A4 Inducers

(e.g., Ketoconazole) (e.g., Carbamazepine)

Increased Decreased
Plasma Levels/ Plasma Levels

Zonisamide

Metabolism via
CYP3A4

Metabolite (SMAP) No Clinically Significant

Impact on Other Drugs

Click to download full resolution via product page
Relationship between zonisamide metabolism and interacting drugs.

The following table outlines the key interaction types and clinical management guidance.
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. . . Proposed .
Interacting Drug Effect on Zonisamide . Clinical Management
Mechanism

CYP3A4 Inducers (e.g., Increased clearance; Induction of May require higher

Carbamazepine, Phenytoin,  reduced half-life and CYP3A4-mediated  zonisamide doses to

Phenobarbital) [1] [6] [7] plasma levels [1] [6] metabolism [1] maintain efficacy [7].
[5]

Strong CYP3A4 Inhibitors  Decreased Inhibition of May require lower

(e.g., Ketoconazole) [1] [3] metabolism; increased CYP3A4-mediated zonisamide doses;
plasma levels [1] [3] metabolism [1] [3] monitor for adverse

effects [1].

Zonisamide does not exhibit clinically significant interactions with sodium valproate, lamotrigine, or oral

contraceptives [2] [7].

Key Experimental Protocols

The primary evidence for CYP3A4's role in zonisamide metabolism comes from well-established in vitro

methodologies.

Identification of Metabolizing Enzymes Using Expressed Human
CYPs

This protocol identifies specific cytochrome P450 enzymes responsible for metabolizing a drug [3].

¢ Objective: To identify the human cytochrome P450 (CYP) enzymes capable of metabolizing
zonisamide.
e Materials:
o Recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4,
3A5).
o Zonisamide substrate.
o Incubation system (e.g., NADPH-generating system).
o High-Performance Liquid Chromatography (HPLC) apparatus for detecting and quantifying the
metabolite 2-sulfamoylacetylphenol (SMAP).
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e Methodology:
o Incubation: Incubate zonisamide with each individual expressed human CYP enzyme under
controlled conditions (e.g., specific pH, temperature, time).
o Reaction Termination: Stop the enzymatic reaction at predetermined time points.
o Analysis: Use HPLC to measure the formation of the primary reductive metabolite, SMAP, in
each incubation mixture.
¢ Key Findings: The study concluded that CYP3A4 showed the highest intrinsic clearance for
zonisamide reduction, with minor contributions from CYP2C19 and CYP3AS5 [3].

Prediction of Drug-Drug Interactions Using Human Liver
Microsomes

This protocol assesses the potential for other drugs to inhibit the metabolism of zonisamide [3].

e Objective: To predict the potential for in vivo drug-drug interactions by assessing the inhibition of
zonisamide metabolism in a human liver microsome model.
e Materials:

o

Human liver microsomes (a mixed enzyme system containing natural CYP levels).
Zonisamide substrate.

(e]

[¢]

Potential interacting drugs/inhibitors (e.g., ketoconazole, carbamazepine).
HPLC for SMAP quantification.
¢ Methodology:
o Co-incubation: Incubate zonisamide with human liver microsomes in the presence and

[¢]

absence of various potential inhibitor drugs.
o Kinetic Analysis: Measure the rate of SMAP formation to determine the inhibition constant (Ki)
for each inhibitor.
o In Vitro-In Vivo Extrapolation: Use the Ki values and the known unbound concentration of the
inhibitor in vivo (lu) to predict the change in zonisamide clearance in patients.
¢ Key Findings: The metabolism of zonisamide was markedly inhibited by known CYP3A4 inhibitors
like ketoconazole. Predictive models suggested a maximal decrease in zonisamide clearance to
31% of baseline when co-administered with ketoconazole [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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